3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, followed by chlorination to introduce the chloro group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce various substituents at specific positions.
Common Reagents and Conditions
Bases: Common bases used include potassium carbonate and sodium hydroxide.
Solvents: Typical solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position.
Scientific Research Applications
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe specific molecular interactions.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-3-carboxylate
Uniqueness
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H7ClF3N3 |
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Molecular Weight |
261.63 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H7ClF3N3/c11-6-4-15-17-8(10(12,13)14)3-7(5-1-2-5)16-9(6)17/h3-5H,1-2H2 |
InChI Key |
IRMPNEDYZIAXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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